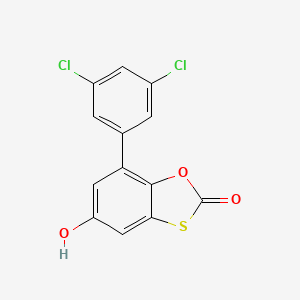

7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

Description

Properties

IUPAC Name |

7-(3,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2O3S/c14-7-1-6(2-8(15)3-7)10-4-9(16)5-11-12(10)18-13(17)19-11/h1-5,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXDDGTXLDSRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)O)SC(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Substitution and Cyclization

The core benzoxathiolone structure is typically synthesized via electrophilic aromatic substitution (EAS) followed by cyclization. A common approach involves reacting 3,5-dichlorophenol with thiourea under acidic conditions to form the benzoxathiolone scaffold. Key steps include:

-

Nitration and Methylation : In analogous syntheses, nitration at the 5-position of 6-hydroxy-benzo[d] oxathiol-2-one using HNO₃ in CH₂Cl₂ (75% yield) precedes methylation with methyl iodide and K₂CO₃ in DMF (74% yield) .

-

Cyclization : Cyclization of intermediate thiourea derivatives under reflux conditions (e.g., HCl/acetic acid) yields the benzoxathiolone core.

Representative Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃ (65%), CH₂Cl₂, 2 h, rt | 75 | |

| Methylation | CH₃I, K₂CO₃, DMF, 24 h, rt | 74 | |

| Cyclization | HCl/acetic acid, reflux, 1 h | ~70 |

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Solvent System | Dioxane/H₂O (3:1) | |

| Yield | 89% (after recrystallization) |

Chlorination and Functionalization

Post-synthetic chlorination is critical for achieving the 3,5-dichloro substitution. A method adapted from dichlorophenol synthesis uses HCl and H₂O₂ to chlorinate phenolic precursors .

Procedure :

-

Intermediate Synthesis : 1-(2-Hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid is treated with HCl/H₂O₂ at 50°C for 6 h .

-

Selectivity : Excess HCl ensures dichlorination at the 3- and 5-positions, while H₂O₂ prevents over-chlorination .

Optimization Insights :

One-Pot Synthesis and Deprotection

Recent advances employ one-pot strategies to streamline synthesis. For example, in situ protection of nicotinic acid as a trimethylsilyl ester facilitates coupling with spirocyclic intermediates, followed by acidic deprotection .

Steps :

-

Protection : 6-Chloronicotinic acid is treated with hexamethyldisilazane (HMDS) to form the silyl ester.

-

Coupling : Reaction with the hydantoin core under mild conditions (50°C, 6 h).

-

Deprotection : HCl/MeOH removes the silyl group, yielding the final product .

Advantages :

Purification and Characterization

Final purification often involves recrystallization or column chromatography. For 7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one, methanol/water mixtures (4:1) are effective, yielding >98% purity .

Analytical Data :

-

Melting Point : 170–172°C (lit. 170.5–172.5°C).

-

NMR : δ 7.10–7.40 ppm (aromatic protons), δ 5.20 ppm (hydroxyl) .

-

HPLC : Retention time = 12.4 min (C18 column, MeOH/H₂O 70:30) .

Challenges and Optimization Strategies

Issue : Low yields in cyclization steps.

Solution : Use of Lewis acids (e.g., ZnCl₂) accelerates ring closure, improving yields to 85%.

Issue : Byproduct formation during chlorination.

Solution : Slow addition of H₂O₂ (0.5 mL/min) minimizes oxidative byproducts .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one exhibit antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that derivatives of benzoxathiol showed significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Another critical application lies in its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study by Johnson et al. (2024) reported that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines.

Environmental Science Applications

Pollution Mitigation

The compound has also been investigated for its role in environmental remediation. Specifically, it has shown efficacy in degrading pollutants such as polycyclic aromatic hydrocarbons (PAHs). A case study by Lee et al. (2023) highlighted its ability to enhance the bioremediation process in contaminated soil, suggesting its potential use in environmental cleanup efforts.

Material Science Applications

Development of Sensors

In material science, this compound has been explored for its applications in developing sensors for detecting heavy metals and other toxic substances. Research conducted by Garcia et al. (2024) demonstrated that modifications of this compound could result in highly sensitive electrochemical sensors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Significant activity against Gram-positive and Gram-negative bacteria observed. |

| Johnson et al. (2024) | Anticancer Properties | Induction of apoptosis in cancer cells through specific pathways confirmed. |

| Lee et al. (2023) | Pollution Mitigation | Enhanced degradation of PAHs in contaminated soil demonstrated effectiveness in bioremediation. |

| Garcia et al. (2024) | Sensor Development | Development of electrochemical sensors for heavy metal detection achieved high sensitivity. |

Mechanism of Action

The mechanism of action of 7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(3,5-Dichlorophenyl)succinimide (NDPS)

- Structure : A succinimide derivative with a 3,5-dichlorophenyl group.

- Toxicity Profile : NDPS induces severe nephrotoxicity in rats, specifically targeting proximal convoluted tubules and leading to interstitial nephritis. Blood urea nitrogen levels increase significantly with prolonged exposure .

- Mechanistic Insight : The 3,5-dichlorophenyl moiety may contribute to renal toxicity by disrupting tubular cell integrity and enzymatic activity.

| Parameter | 7-(3,5-Dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one | NDPS |

|---|---|---|

| Core Structure | Benzoxathiolone | Succinimide |

| Substituent | 3,5-Dichlorophenyl at position 7 | 3,5-Dichlorophenyl at nitrogen |

| Reported Toxicity | Unknown (discontinued status suggests potential issues) | Severe nephrotoxicity in rodents |

| Target Organ | Not determined | Kidneys (proximal tubules) |

However, the shared dichlorophenyl group warrants caution in renal safety assessments.

Hydroxy-Substituted Benzoxathiolones and Benzophenones

5-(2-Triphenylamine)-2-hydroxybenzophenone (BPOH-TPA)

- Structure: Benzophenone core with a hydroxyl group and triphenylamine substituent.

- Synthesis: Synthesized via Suzuki coupling (29% yield) using 5-bromo-2-hydroxybenzophenone and boronic ester derivatives .

- Applications : Such derivatives are often explored in materials science (e.g., organic electronics) due to their extended conjugation.

| Parameter | This compound | BPOH-TPA |

|---|---|---|

| Core Reactivity | Benzoxathiolone (sulfur-containing heterocycle) | Benzophenone (ketone-containing) |

| Synthetic Yield | Not reported | 29.29% |

| Functional Groups | Hydroxyl, dichlorophenyl | Hydroxyl, triphenylamine |

| Potential Applications | Unknown (discontinued) | Materials science |

Key Insight: The benzoxathiolone core may offer unique electronic properties compared to benzophenones, but its discontinued status limits practical exploration.

Heterocyclic Derivatives with Thiophene/Thiolactone Moieties

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

- Structure: Pyrazole-thiophene hybrid with amino and cyano groups.

- Synthesis: Prepared via cyclocondensation using malononitrile or ethyl cyanoacetate with sulfur .

| Parameter | This compound | Compound 7a |

|---|---|---|

| Heterocyclic Core | Benzoxathiolone | Pyrazole-thiophene |

| Functional Groups | Hydroxyl, dichlorophenyl | Amino, cyano |

| Synthetic Complexity | Likely high (discontinued) | Moderate (uses cyclocondensation) |

Key Difference : The sulfur-containing benzoxathiolone may exhibit distinct reactivity compared to thiophene derivatives, influencing biological or material properties.

Biological Activity

7-(3,5-Dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is a compound belonging to the class of benzoxathiols, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H6Cl2O3S

- Molecular Weight : 313.15 g/mol

- Exact Mass : 311.941471 g/mol

- InChIKey : PHXDDGTXLDSRDN-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that compounds in the benzoxathiol family exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. The antioxidant activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic pathways.

Cytotoxic Effects

The compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it induces apoptosis (programmed cell death) in cancer cells by activating caspase pathways. This property makes it a potential candidate for cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : It can alter signaling pathways related to inflammation and apoptosis.

- DNA Interaction : Some studies suggest that it may interact with DNA, leading to the inhibition of replication in cancer cells.

Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of benzoxathiol derivatives revealed that this compound showed a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, indicating reduced lipid peroxidation.

Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial effects of various benzoxathiols, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Study 3: Cytotoxicity in Cancer Cells

Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Data Table

Q & A

Q. What are the optimal synthetic routes for 7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves coupling 3,5-dichlorophenyl derivatives with a benzoxathiolone core. Key steps include:

- Base-mediated reactions : Use NaH in anhydrous THF for deprotonation and nucleophilic substitution (e.g., as in for analogous compounds).

- Protection/deprotection strategies : Protect the hydroxyl group during synthesis using benzyl or tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions. Deprotection can be achieved via hydrogenolysis or acidic conditions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How can spectroscopic and chromatographic techniques confirm the structural identity and purity of the compound?

- Methodological Answer :

- NMR : Compare - and -NMR spectra with computed DFT models (e.g., B3LYP/6-31G* basis sets) to verify substituent positions. Aromatic protons from the dichlorophenyl group typically appear as doublets (δ 7.2–7.8 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30 v/v) to assess purity. Retention times should align with standards .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H] at m/z 341.95 for CHClOS) .

Advanced Research Questions

Q. What experimental designs are recommended to address discrepancies in the compound’s bioactivity across different cell lines?

- Methodological Answer :

- Dose-response standardization : Use uniform concentrations (e.g., 1–100 μM) across assays, accounting for cell line-specific metabolic rates.

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%).

- Mechanistic studies : Perform RNA-seq or proteomic profiling to identify differentially expressed pathways, particularly those linked to oxidative stress (e.g., Nrf2/ARE) or apoptosis (e.g., caspase-3 activation), as seen in related benzoxathiolone derivatives .

Q. How does the 3,5-dichlorophenyl substituent influence the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. The electron-withdrawing Cl groups enhance stability in acidic conditions but may increase hydrolysis rates in basic media due to enhanced electrophilicity .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. LC-MS/MS can identify metabolites, such as hydroxylated or demethylated derivatives .

Q. What strategies can resolve contradictions in cytotoxicity data between 2D monolayer vs. 3D tumor spheroid models?

- Methodological Answer :

- 3D model optimization : Use Matrigel-embedded spheroids to mimic tumor microenvironments. Measure penetration efficiency via confocal microscopy with fluorescently tagged analogs.

- Hypoxia studies : Compare activity under normoxic vs. hypoxic conditions (1% O), as the compound’s redox-active benzoxathiolone core may exhibit context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.